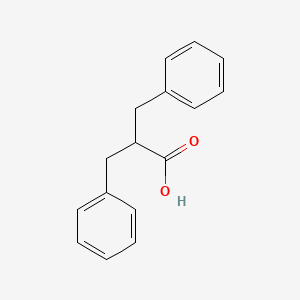

2-Benzyl-3-phenylpropanoic acid

Description

The exact mass of the compound 2-Benzyl-3-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109102. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Benzyl-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLAOGBEJPHFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060684 | |

| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-68-8 | |

| Record name | Dibenzylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, alpha-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-3-phenylpropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyl-3-phenylpropanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, .alpha.-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Benzyl-3-phenylpropanoic Acid

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-benzyl-3-phenylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The methodologies described herein are grounded in established organic chemistry principles, with a focus on providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource.

Introduction: Significance and Synthetic Strategy

2-Benzyl-3-phenylpropanoic acid, also known as 2,3-diphenylpropanoic acid, and its derivatives are of significant interest due to their potential biological activities and utility as precursors for more complex molecular architectures. The structural motif of two phenyl groups flanking a propanoic acid backbone lends itself to diverse applications, including the development of novel therapeutic agents and functional materials.

The synthesis of this target molecule can be approached through several classical organic reactions. After careful consideration of efficiency, versatility, and scalability, this guide will focus on a robust and widely applicable method: the Malonic Ester Synthesis . This classical C-C bond-forming strategy offers a high degree of control and predictability, making it an ideal choice for the synthesis of substituted carboxylic acids.[1][2][3][4] The core of this approach involves the sequential alkylation of a malonate ester, followed by hydrolysis and decarboxylation to yield the final carboxylic acid.

Overview of the Synthetic Pathway

The synthesis of 2-benzyl-3-phenylpropanoic acid via the malonic ester route is a multi-step process that can be logically divided into three key stages:

-

Stage 1: Enolate Formation and First Alkylation. Diethyl malonate is deprotonated with a suitable base to form a stabilized enolate, which then undergoes a nucleophilic substitution reaction with a benzyl halide.

-

Stage 2: Second Alkylation. The mono-alkylated malonic ester is subjected to a second deprotonation and subsequent alkylation with another benzyl halide.

-

Stage 3: Hydrolysis and Decarboxylation. The resulting dialkylated malonic ester is hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to afford the target 2-benzyl-3-phenylpropanoic acid.

This sequential approach allows for the introduction of two different alkyl groups to the α-carbon of the malonic ester, providing a versatile method for synthesizing a wide range of disubstituted acetic acid derivatives.[5]

Detailed Experimental Protocols

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | ≥99% | Sigma-Aldrich |

| Sodium ethoxide | C₂H₅NaO | 68.05 | ≥95% | Sigma-Aldrich |

| Benzyl bromide | C₇H₇Br | 171.03 | ≥98% | Sigma-Aldrich |

| Absolute Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | VWR |

| Hydrochloric acid | HCl | 36.46 | 37% (conc.) | J.T. Baker |

| Sodium hydroxide | NaOH | 40.00 | ≥97% | EMD Millipore |

| Sodium sulfate | Na₂SO₄ | 142.04 | Anhydrous | Acros Organics |

Step-by-Step Methodology

Step 1: Synthesis of Diethyl Benzylmalonate

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂), and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) and allowed to cool to room temperature.

-

Reagent Addition: Freshly prepared sodium ethoxide (1.0 eq) is dissolved in anhydrous ethanol (150 mL) in the reaction flask. Diethyl malonate (1.0 eq) is then added dropwise via the dropping funnel over 15 minutes with continuous stirring. The formation of the sodium salt of diethyl malonate results in a clear solution.

-

First Alkylation: Benzyl bromide (1.0 eq) is added dropwise to the reaction mixture at room temperature over 30 minutes. The reaction is exothermic, and the flask may be cooled in a water bath to maintain a temperature below 40 °C.

-

Reaction Monitoring: The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The resulting residue is partitioned between diethyl ether (100 mL) and water (100 mL). The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude diethyl benzylmalonate as a pale yellow oil.

Step 2: Synthesis of Diethyl Benzyl(phenylmethyl)malonate (Dibenzylmalonate)

-

Reaction Setup: The apparatus from Step 1 is reassembled and flame-dried.

-

Reagent Addition: Sodium ethoxide (1.0 eq) is dissolved in anhydrous ethanol (150 mL). The crude diethyl benzylmalonate (1.0 eq) from the previous step is added dropwise.

-

Second Alkylation: A second equivalent of benzyl bromide (1.0 eq) is added dropwise to the reaction mixture.

-

Reaction and Workup: The reaction is heated to reflux for 4-6 hours and worked up following the same procedure as in Step 1 to yield crude diethyl dibenzylmalonate.

Step 3: Synthesis of 2-Benzyl-3-phenylpropanoic Acid

-

Hydrolysis: The crude diethyl dibenzylmalonate is transferred to a round-bottom flask, and a solution of sodium hydroxide (2.5 eq) in a mixture of water (50 mL) and ethanol (50 mL) is added. The mixture is heated to reflux for 4 hours to ensure complete hydrolysis of the esters.

-

Acidification and Decarboxylation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid. The resulting dibenzylmalonic acid will precipitate as a white solid. The mixture is then gently heated to 80-100 °C. Vigorous evolution of carbon dioxide will be observed as the dicarboxylic acid decarboxylates. Heating is continued until gas evolution ceases (approximately 1-2 hours).

-

Isolation and Purification: The reaction mixture is cooled to room temperature, and the crude 2-benzyl-3-phenylpropanoic acid is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the final product as a white crystalline solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of 2-benzyl-3-phenylpropanoic acid.

Caption: Key mechanistic steps in the malonic ester synthesis.

Alternative Synthetic Strategies

While the malonic ester synthesis is a reliable method, other approaches could also be considered for the synthesis of 2-benzyl-3-phenylpropanoic acid. One such alternative is the Reformatsky Reaction . [6][7][8][9][10]This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. [6][7][8]A plausible, albeit more complex, route could involve the reaction of ethyl bromoacetate with benzaldehyde to form a β-hydroxy ester, followed by a series of transformations to introduce the second benzyl group and convert the ester to the desired carboxylic acid. However, the malonic ester synthesis generally offers a more direct and higher-yielding pathway for this specific target molecule.

Conclusion

This guide has provided a detailed and practical framework for the synthesis of 2-benzyl-3-phenylpropanoic acid using the malonic ester synthesis. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable compound for their scientific endeavors. The versatility of the malonic ester synthesis also opens up possibilities for the creation of a diverse library of related derivatives by simply varying the alkylating agents used in the synthesis.

References

-

Organic Syntheses Procedure, (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]

- Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid, US4304930A.

-

The Malonic Ester Synthesis. Available at: [Link]

-

Reformatsky Reaction. Available at: [Link]

-

The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE - Vedantu. Available at: [Link]

-

Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives - ResearchGate. Available at: [Link]

-

Show how you would use the malonic synthesis to make the following compounds. - Homework.Study.com. Available at: [Link]

-

Reformatsky Reaction | NROChemistry. Available at: [Link]

-

Malonic ester synthesis - Wikipedia. Available at: [Link]

-

Reformatsky reaction - Wikipedia. Available at: [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]

-

Preparation of 2,3-dihydroxy-3-phenylpropanoic acid - PrepChem.com. Available at: [Link]

-

Reformatsky Reaction - J&K Scientific LLC. Available at: [Link]

-

Malonic Ester Synthesis - YouTube. Available at: [Link]

Sources

- 1. askthenerd.com [askthenerd.com]

- 2. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 3. homework.study.com [homework.study.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. Reformatsky Reaction [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 2-Benzyl-3-phenylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-benzyl-3-phenylpropanoic acid, a substituted carboxylic acid with significant potential as a building block in synthetic organic chemistry and drug development. The document details its formal nomenclature and structure, physicochemical properties, validated synthesis protocols, and analytical characterization methods. By synthesizing information from established chemical literature and databases, this guide serves as an essential resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights into the handling and application of this versatile compound.

Nomenclature and Chemical Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-benzyl-3-phenylpropanoic acid . It is a derivative of propanoic acid, featuring a benzyl substituent at the second carbon (α-carbon) and a phenyl group attached to the third carbon (β-carbon) via a methylene bridge, which itself forms part of the benzyl group at position 2.

Key Identifiers:

-

IUPAC Name: 2-benzyl-3-phenylpropanoic acid

-

Molecular Formula: C₁₆H₁₆O₂[1]

-

Molecular Weight: 240.3 g/mol [1]

-

Canonical SMILES: C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O[1]

The structural arrangement consists of a three-carbon propanoic acid backbone. The α-carbon (C2) is chiral and is substituted with a benzyl group (–CH₂Ph). The β-carbon (C3) is part of a phenethyl group. This architecture provides a foundation for creating complex molecules with specific stereochemistry.

Caption: Chemical structure of 2-benzyl-3-phenylpropanoic acid.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its application in experimental settings. The data presented below are compiled from various chemical databases and are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 240.3 g/mol | [1] |

| Molecular Formula | C₁₆H₁₆O₂ | [1] |

| CAS Number | 618-68-8 | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [3] |

| LogP (calculated) | 3.5 | [4] |

| pKa (predicted) | ~4.5 | N/A |

Note: LogP and pKa values are critical in drug development for predicting a molecule's pharmacokinetic properties, such as absorption and distribution.

Synthesis and Methodologies

The synthesis of 2-benzyl-3-phenylpropanoic acid is typically achieved through the alkylation of a suitable enolate precursor. A common and reliable method involves the dialkylation of phenylacetic acid or its ester derivatives. The following protocol provides a robust, self-validating workflow for laboratory-scale synthesis.

Protocol: Synthesis via Alkylation of Phenylacetate

This procedure is based on the well-established principles of enolate chemistry, providing a high-yield pathway to the target molecule.

Expert Rationale: The strategy involves a sequential double alkylation of a phenylacetate ester. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical to ensure complete deprotonation of the α-carbon, forming the enolate quantitatively without inducing undesired side reactions like ester saponification. The sequential addition of two different electrophiles (benzyl bromide) allows for the controlled construction of the carbon skeleton. The final hydrolysis step converts the ester to the desired carboxylic acid.

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve methyl phenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. Slowly add a solution of LDA (2.2 eq) in THF, maintaining the temperature below -70 °C. Stir for 1 hour to ensure complete enolate formation.

-

First Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.

-

Second Alkylation & Quenching: Cool the reaction mixture back to -78 °C and add a second equivalent of benzyl bromide (1.1 eq). Stir for 4 hours before quenching the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification (Ester): Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, methyl 2-benzyl-3-phenylpropanoate, can be purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Saponification (Hydrolysis): Dissolve the purified ester in a mixture of methanol and water. Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Final Work-up and Isolation: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 2 with cold 1 M HCl. The desired carboxylic acid will precipitate as a white solid.

-

Validation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. The identity and purity of the final product, 2-benzyl-3-phenylpropanoic acid, should be confirmed by NMR spectroscopy and melting point analysis.

Caption: Workflow for the synthesis of 2-benzyl-3-phenylpropanoic acid.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of synthesized 2-benzyl-3-phenylpropanoic acid is essential. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR (Proton NMR):

-

δ 10-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid group. This peak is broad and may be exchangeable with D₂O.

-

δ 7.1-7.4 ppm (multiplet, 10H): Aromatic protons from the two phenyl rings.

-

δ 2.8-3.2 ppm (multiplet, 5H): This complex region will contain the methine proton at the α-carbon (–CH–) and the two sets of methylene protons (–CH₂–) from the benzyl groups.

-

-

¹³C NMR (Carbon NMR):

-

δ ~180 ppm: Carboxylic acid carbonyl carbon.

-

δ 135-140 ppm: Quaternary aromatic carbons (ipso-carbons).

-

δ 125-130 ppm: Aromatic CH carbons.

-

δ ~40-50 ppm: Aliphatic carbons (α-CH and the two CH₂ groups).

-

-

Infrared (IR) Spectroscopy:

-

2500-3300 cm⁻¹ (broad): O–H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl group.

-

3000-3100 cm⁻¹ & 1450-1600 cm⁻¹: Aromatic C–H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

[M]+•: The molecular ion peak is expected at m/z = 240.3.

-

Fragmentation: Common fragments would include the loss of the carboxyl group (–COOH, 45 Da) and cleavage yielding the benzyl cation (C₇H₇⁺, m/z = 91).

-

Applications in Research and Drug Development

Carboxylic acids like 2-benzyl-3-phenylpropanoic acid are valuable intermediates in organic synthesis. Its structural motifs are found in various classes of biologically active molecules.

-

Pharmaceutical Intermediates: The propanoic acid framework is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen.[5][6] The specific stereoisomers of 2-benzyl-3-phenylpropanoic acid could serve as chiral building blocks for synthesizing novel analogues of existing drugs to investigate structure-activity relationships (SAR).

-

Peptidomimetics: The core structure resembles a modified phenylalanine amino acid.[7] It can be used to synthesize unnatural amino acids or peptidomimetics, which are designed to mimic or block the biological actions of natural peptides and proteins. This is a crucial area in the development of protease inhibitors and receptor antagonists.

-

Ligand Synthesis: The presence of two aromatic rings and a carboxylic acid functional group makes it an attractive scaffold for designing ligands that can interact with biological targets through hydrogen bonding, hydrophobic, and π-stacking interactions.

While direct biological activity of 2-benzyl-3-phenylpropanoic acid itself is not extensively documented in major public databases, its parent structure, 3-phenylpropanoic acid, is recognized for its use as a flavoring agent, food additive, and as an intermediate in pharmaceutical synthesis.[8][9][10] Derivatives of phenylpropanoic acid have been investigated for a range of activities, including antiproliferative effects.[11]

Conclusion

2-Benzyl-3-phenylpropanoic acid is a well-defined chemical entity with significant utility for advanced chemical synthesis. This guide has established its definitive IUPAC nomenclature and structure, summarized its key physicochemical properties, and provided a detailed, rationale-driven protocol for its synthesis and validation. Its potential as a versatile building block, particularly in the fields of medicinal chemistry and materials science, makes it a compound of interest for researchers and drug development professionals. The analytical data provided herein serves as a benchmark for quality control and characterization, ensuring the integrity of future research and development endeavors that utilize this compound.

References

-

PubChem. 2-Amino-2-benzyl-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Benzyl-3,3-dicyclohexyl-3-phenylpropanoic acid. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH).[Link]

-

ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.[Link]

-

Chemsrc. 2-Benzyl-3-phenylpropanoic acid | CAS#:618-68-8.[Link]

-

PrepChem.com. Synthesis of 2-phenylpropionic acid.[Link]

-

SpectraBase. 2-Benzyl-3-hydroxypropanoic acid - Optional[MS (GC)].[Link]

-

PubChem. Benzenepropanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Benzyl 3-phenylpropanoate. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis.[Link]

-

ResearchGate. Effective Synthesis of Benzyl 3-Phenylpropiolates Via Copper(I)-Catalyzed Esterification of Alkynoic Acids with Benzyl Halides Under Ligand-Free Conditions.[Link]

-

PubChem. (E)-2-benzyl-3-phenylprop-2-enoic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual...[Link]

-

Wikipedia. Phenylpropanoic acid.[Link]

-

Exposome-Explorer. 3-Phenylpropionic acid (Compound).[Link]

-

National Institutes of Health. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.[Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Benzyl-3-phenylpropanoic acid | CAS#:618-68-8 | Chemsrc [chemsrc.com]

- 3. Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl 3-phenylpropanoate | C16H16O2 | CID 562789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. 2-Amino-2-benzyl-3-phenylpropanoic acid | C16H17NO2 | CID 234515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 10. Exposome-Explorer - 3-Phenylpropionic acid (Compound) [exposome-explorer.iarc.fr]

- 11. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Benzyl-3-phenylpropanoic Acid

Abstract: This technical guide provides an in-depth overview of 2-Benzyl-3-phenylpropanoic acid, a key organic compound utilized in various scientific domains. The primary objective is to furnish researchers, chemists, and drug development professionals with a consolidated resource covering its fundamental chemical identity, validated synthesis protocols, and significant applications. This document elucidates its physicochemical properties, anchored by its CAS number, and presents a detailed, step-by-step methodology for its synthesis via malonic ester condensation. Furthermore, its role as a versatile building block in medicinal chemistry and materials science is explored, supported by authoritative references. Visual aids, including structured data tables and process diagrams, are integrated to enhance comprehension and practical application.

Introduction

2-Benzyl-3-phenylpropanoic acid is a carboxylic acid derivative featuring two distinct phenyl groups, positioning it as a valuable intermediate and structural motif in organic synthesis. Its architecture, comprising a propanoic acid backbone substituted with both a benzyl and a phenylmethyl group, imparts specific steric and electronic properties that are leveraged in the development of more complex molecules. The compound's utility is particularly noted in pharmaceutical research, where the phenylpropanoic acid scaffold is a constituent of various biologically active agents. This guide serves to consolidate the technical data, synthesis pathways, and application potential of this compound, providing a foundational reference for laboratory and development settings.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical compound is critical for regulatory compliance, safety, and scientific reproducibility. The Chemical Abstracts Service (CAS) has assigned a unique registry number to 2-Benzyl-3-phenylpropanoic acid, which serves as its universal identifier.

This identifier ensures precise communication and information retrieval across global databases and scientific literature. The fundamental properties of the compound are summarized in the table below.

| Property | Value | Source |

| CAS Registry Number | 618-68-8 | [1][2] |

| Molecular Formula | C₁₆H₁₆O₂ | [2] |

| Molecular Weight | 240.3 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C(=O)O | [2] |

| Physical Description | Solid (predicted) | |

| Solubility | Soluble in organic solvents like DMSO, Methanol |

Synthesis Methodology: Malonic Ester Synthesis

The construction of the 2-Benzyl-3-phenylpropanoic acid framework is efficiently achieved through the malonic ester synthesis, a robust and classical method for preparing substituted carboxylic acids.[3][4] This pathway is favored for its high yields and the relative accessibility of its starting materials. The causality behind this choice rests on the high acidity of the α-proton in diethyl malonate, which facilitates the formation of a stable enolate—a potent nucleophile for subsequent alkylation steps.

The overall workflow involves a sequential double alkylation of diethyl malonate, followed by saponification and thermal decarboxylation.

Caption: Workflow for Malonic Ester Synthesis of the Target Compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating reaction monitoring and purification to ensure the integrity of the final product.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Benzyl bromide (or chloride)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel

Procedure:

-

First Alkylation: a. In a three-necked flask under an inert atmosphere (N₂), dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol. b. Add diethyl malonate (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 30 minutes to ensure complete formation of the malonate enolate.[4] c. Add benzyl bromide (1.0 eq) dropwise, maintaining the temperature below 10°C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours. d. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting malonate is consumed. e. Cool the reaction, filter off the sodium bromide salt, and remove ethanol under reduced pressure. The crude mono-alkylated product can be used directly or purified by vacuum distillation.

-

Second Alkylation: a. Prepare a fresh solution of sodium ethoxide (1.05 eq) in anhydrous ethanol in a separate flask. b. Add the mono-benzylated malonic ester from the previous step dropwise at 0°C. Stir for 30 minutes. c. Add a second equivalent of benzyl bromide (1.0 eq) and heat to reflux as described in step 1c. d. Monitor the reaction via TLC for the disappearance of the mono-alkylated intermediate.

-

Hydrolysis and Decarboxylation: a. To the crude di-benzylated malonic ester, add an aqueous solution of NaOH (2.5 eq). Heat the mixture to reflux for 4-6 hours to facilitate complete saponification of the esters. b. After cooling, wash the aqueous layer with diethyl ether to remove any non-polar impurities. c. Carefully acidify the aqueous layer with concentrated HCl at 0°C until the pH is ~1-2. The dicarboxylic acid will precipitate. d. Heat the acidified mixture gently to approximately 100-120°C. Vigorous evolution of CO₂ will be observed. Continue heating until gas evolution ceases, indicating the completion of decarboxylation. e. Cool the mixture. The final product, 2-Benzyl-3-phenylpropanoic acid, will precipitate as a solid.

-

Purification: a. Collect the solid product by vacuum filtration and wash with cold water. b. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 2-Benzyl-3-phenylpropanoic acid. c. Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

The structural framework of 2-Benzyl-3-phenylpropanoic acid makes it a valuable scaffold in medicinal chemistry. The carboxylic acid group provides a handle for derivatization, enabling its incorporation into larger molecules through amide bond formation or esterification.[5] This versatility allows it to serve as a key building block for creating libraries of compounds for biological screening.

Key Application Areas:

-

Scaffold for Bioactive Molecules: Phenylpropanoic acid derivatives are known to exhibit a wide range of biological activities. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been investigated as dual-mechanism drugs targeting enzymes like cyclooxygenases.[6] The dibenzyl structure can be used to probe hydrophobic pockets in enzyme active sites or protein-protein interfaces.

-

Prodrug Development: The carboxylic acid moiety can be masked as an ester or another labile group to create a prodrug.[7] This strategy is often employed to improve a drug candidate's pharmacokinetic properties, such as membrane permeability or solubility, enhancing its overall efficacy.

-

Excipient in Formulations: In some pharmaceutical preparations, related benzoic acids are used as excipients or as buffering agents to maintain the pH during specific procedures.[2]

Caption: Role as a versatile building block in chemical synthesis.

Conclusion

2-Benzyl-3-phenylpropanoic acid, identified by CAS number 618-68-8, is a compound of significant interest due to its well-defined structure and synthetic accessibility. The malonic ester synthesis provides a reliable and scalable route for its preparation. Its primary value lies in its function as a molecular building block, offering a versatile platform for the synthesis of complex derivatives, particularly in the pursuit of novel therapeutic agents. This guide provides the essential technical information required for its synthesis, identification, and application, serving as a critical resource for professionals in the chemical and pharmaceutical sciences.

References

- Müller-Hartwieg, J. C. D., La Vecchia, L., Meyer, H., Beck, A. K., & Seebach, D. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure.

- Chemsrc. (n.d.). 2-Benzyl-3-phenylpropanoic acid | CAS#:618-68-8.

- Biosynth. (n.d.). 2-Benzyl-3-phenylpropanoic acid | 618-68-8 | AAA61868.

- Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE.

- ResearchGate. (n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual....

- BenchChem. (n.d.). Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid.

- RSC Publishing. (2024, January 16). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.

- BenchChem. (n.d.). Optimizing reaction conditions for 3-(3-(benzyloxy)phenyl)propanoic acid preparation.

Sources

- 1. 2-Benzyl-3-phenylpropanoic acid | CAS#:618-68-8 | Chemsrc [chemsrc.com]

- 2. biosynth.com [biosynth.com]

- 3. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-Benzyl-3-phenylpropanoic Acid

This guide provides an in-depth analysis of the expected spectroscopic data for 2-benzyl-3-phenylpropanoic acid, a key organic intermediate. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages established principles of spectroscopy and comparative data from structurally related analogs to provide a robust, predictive framework for its characterization. This approach is invaluable for researchers in synthetic chemistry and drug development for confirming the identity and purity of this compound.

Molecular Structure and Spectroscopic Overview

2-Benzyl-3-phenylpropanoic acid (C₁₆H₁₆O₂, Molar Mass: 240.30 g/mol ) possesses a unique structure with two phenyl rings and a carboxylic acid moiety.[1] This combination of functional groups gives rise to a distinct spectroscopic fingerprint. The structural features to be identified include the carboxylic acid proton, the aromatic protons of the two distinct benzyl and phenylethyl groups, and the aliphatic protons of the propanoic acid backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-benzyl-3-phenylpropanoic acid, providing detailed information about the carbon and hydrogen framework.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically distinct protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures and established chemical shift tables.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |

| Aromatic Protons (Ar-H) | 7.10 - 7.35 | Multiplet | 10H | The ten protons on the two phenyl rings will overlap in a complex multiplet in the aromatic region. |

| Methine Proton (-CH-) | ~3.80 | Multiplet | 1H | This proton is coupled to the adjacent methylene protons, resulting in a multiplet. |

| Methylene Protons (-CH₂-) | 2.80 - 3.10 | Multiplet | 4H | The two methylene groups are diastereotopic and will likely appear as a complex multiplet due to coupling with the methine proton and with each other. |

Experimental Causality: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar organic compounds. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The complexity of the methylene and methine signals arises from the chiral center at C2, which makes the adjacent protons chemically non-equivalent.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| Carbonyl Carbon (-C=O) | ~178 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| Aromatic Carbons (Ar-C) | 126 - 141 | Aromatic carbons typically resonate in this region. The exact shifts will depend on their position relative to the alkyl substituents. |

| Methine Carbon (-CH-) | ~45 | The aliphatic methine carbon is shielded relative to the aromatic carbons. |

| Methylene Carbons (-CH₂-) | ~35 - 40 | The two methylene carbons are in a similar chemical environment and are expected to have close chemical shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The predicted spectrum of 2-benzyl-3-phenylpropanoic acid will be dominated by absorptions from the carboxylic acid and the aromatic rings.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Stretching | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Stretching | Medium |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Stretching | Medium to Weak |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching | Strong |

Authoritative Grounding: The broad O-H stretch is a hallmark of carboxylic acid dimers formed through hydrogen bonding. The strong C=O stretch is also highly characteristic of the carboxylic acid functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Fragmentation Pattern:

Upon electron ionization (EI), 2-benzyl-3-phenylpropanoic acid is expected to undergo characteristic fragmentation.

-

Molecular Ion (M⁺): A peak at m/z = 240, corresponding to the molecular weight of the compound, should be observable, although it may be of low intensity.

-

Loss of COOH: A fragment at m/z = 195, resulting from the loss of the carboxylic acid group (45 Da).

-

Benzyl Cation: A prominent peak at m/z = 91, corresponding to the stable benzyl cation (C₇H₇⁺), is highly likely due to cleavage of the C-C bond adjacent to the phenyl ring.

-

Tropylium Ion: The benzyl cation can rearrange to the even more stable tropylium ion, also at m/z = 91.

-

Other Fragments: Other significant fragments may include those resulting from further fragmentation of the alkyl chain.

Workflow for Fragmentation Analysis:

Caption: Predicted major fragmentation pathways of 2-benzyl-3-phenylpropanoic acid in EI-MS.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-benzyl-3-phenylpropanoic acid in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, grind a small amount of the sample with dry KBr and press into a transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-500.

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 2-benzyl-3-phenylpropanoic acid. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental workflows. The provided protocols offer a starting point for obtaining high-quality experimental data for verification.

References

-

Chemsrc. (2025). 2-Benzyl-3-phenylpropanoic acid. Retrieved January 17, 2026, from [Link]

Sources

"solubility of 2-Benzyl-3-phenylpropanoic acid in organic solvents"

An In-Depth Technical Guide to the Solubility of 2-Benzyl-3-phenylpropanoic Acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 2-benzyl-3-phenylpropanoic acid in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, predictive assessments based on molecular structure, and practical methodologies for empirical determination.

Introduction: The Significance of Solubility in a Scientific Context

2-Benzyl-3-phenylpropanoic acid, a carboxylic acid with a significant hydrophobic backbone, presents a compelling case study in solubility science. Understanding its behavior in various organic solvents is paramount for a multitude of applications, including but not limited to, reaction chemistry, purification processes, formulation development, and analytical characterization. The solubility profile of a compound is a critical physicochemical parameter that dictates its handling, processing, and ultimately, its efficacy and bioavailability in pharmaceutical applications.

This document serves as a technical resource, offering both theoretical insights and actionable protocols to empower researchers in their work with 2-benzyl-3-phenylpropanoic acid and structurally related compounds.

Theoretical Framework: Governing Principles of Carboxylic Acid Solubility

The solubility of a carboxylic acid in an organic solvent is a multifaceted phenomenon governed by the interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another[1].

The structure of 2-benzyl-3-phenylpropanoic acid, featuring a polar carboxylic acid head and a large, nonpolar hydrocarbon tail composed of two phenyl rings and an alkyl chain, dictates its solubility behavior. The carboxylic acid group is capable of forming strong hydrogen bonds, both with itself (leading to dimer formation) and with protic solvents[1][2]. This dimerization can significantly influence its solubility characteristics[1].

The large nonpolar portion of the molecule, however, favors interactions with nonpolar solvents through van der Waals forces[1]. Consequently, the overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Solvent Polarity: Polar solvents will interact favorably with the carboxylic acid group, while nonpolar solvents will better solvate the hydrophobic backbone.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, leading to strong interactions with the carboxylic acid group. Aprotic polar solvents (e.g., ketones, ethers) can only act as hydrogen bond acceptors.

-

Molecular Size and Shape: The large size of 2-benzyl-3-phenylpropanoic acid generally leads to lower solubility compared to smaller carboxylic acids due to the increased energy required to disrupt the crystal lattice.

Sources

A Technical Guide to the Research Applications of 2-Benzyl-3-phenylpropanoic Acid: A Versatile Scaffold for Novel Therapeutics

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the potential research applications of 2-Benzyl-3-phenylpropanoic acid (CAS: 618-68-8). While direct research on this specific molecule is limited, its core structure as a diarylpropanoic acid presents a compelling foundation for investigation in at least two significant therapeutic areas. This guide will synthesize data from closely related analogues to propose robust, actionable research plans, complete with experimental workflows and protocols, grounded in established biochemical principles.

The core value of 2-Benzyl-3-phenylpropanoic acid lies in its structural resemblance to two distinct classes of pharmacologically active agents: metalloprotease inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). By analyzing the structure-activity relationships (SAR) of these related compounds, we can logically infer and experimentally validate the potential of this scaffold.

Part 1: A Scaffold for Metalloprotease Inhibition – Targeting Carboxypeptidase A (CPA)

Scientific Rationale

Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that plays a critical role in the digestion of proteins by cleaving C-terminal amino acids, showing a preference for residues with aromatic or bulky aliphatic side chains.[1][2] The enzyme's active site features a catalytic Zn²⁺ ion coordinated by residues His69, Glu72, and His196, along with other key residues like Glu270 and Arg127 that are crucial for substrate binding and catalysis.[2][3]

The most compelling evidence for investigating 2-Benzyl-3-phenylpropanoic acid as a CPA inhibitor comes from studies on exceptionally close structural analogues. Research has demonstrated that phosphonic and sulfinyl derivatives of a "2-benzyl-propanoic acid" core are potent CPA inhibitors.[4][5]

-

(2RS)-2-benzyl-3-phosphonopropionic acid was found to be one of the most potent reversible inhibitors of CPA known, with a Kᵢ of 0.22 µM.[5]

-

Stereoisomers of 2-benzyl-3-methanesulfinylpropanoic acid have also been synthesized and evaluated as effective CPA inhibitors.[4][6]

The hypothesis is that the 2-benzyl group of the scaffold effectively mimics the aromatic P1' side chain of a natural CPA substrate, docking into the enzyme's hydrophobic S1' pocket. Simultaneously, the propanoic acid's carboxylate moiety is positioned to chelate the active site Zn²⁺ ion, mimicking the interaction of the substrate's terminal carboxylate and the tetrahedral transition state of peptide bond hydrolysis.[5]

Proposed Research Workflow: CPA Inhibition Screening

The following workflow provides a logical progression from initial validation to detailed characterization of the inhibitory activity.

Caption: Workflow for evaluating 2-Benzyl-3-phenylpropanoic acid as a CPA inhibitor.

Experimental Protocol: In Vitro CPA Inhibition Assay

This protocol describes a robust, self-validating method for determining the inhibitory potential against bovine pancreatic Carboxypeptidase A.

Materials:

-

Carboxypeptidase A (bovine pancreas, e.g., Sigma-Aldrich C0261), suspended in 10% LiCl.

-

Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

-

Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MOP-Phe), dissolved in 10% DMSO.

-

Inhibitor Stock: 2-Benzyl-3-phenylpropanoic acid dissolved in 100% DMSO.

-

96-well, clear, flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 350 nm.

Methodology:

-

Enzyme Preparation: Dilute the CPA suspension in cold Assay Buffer to a final working concentration of 0.5 µM. Keep on ice.

-

Compound Preparation: Perform serial dilutions of the 2-Benzyl-3-phenylpropanoic acid stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%. Prepare a "vehicle control" with the same final DMSO concentration.

-

Assay Plate Setup:

-

To test wells, add 20 µL of the diluted compound solutions.

-

To "vehicle control" wells, add 20 µL of the vehicle control solution.

-

To "no enzyme" control wells, add 20 µL of Assay Buffer.

-

-

Enzyme Addition & Pre-incubation: Add 160 µL of the diluted CPA working solution to the test and vehicle control wells. Add 160 µL of Assay Buffer to the "no enzyme" wells. Mix gently and incubate for 15 minutes at 25°C. This step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of MOP-Phe substrate solution to all wells for a final concentration of 50 µM.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 350 nm every 30 seconds for 10-15 minutes at 25°C. The hydrolysis of MOP-Phe results in a product that absorbs at this wavelength.

-

Data Analysis:

-

Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100.

-

Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Quantitative Benchmarks for CPA Inhibitors

To establish a goal for potency, the following table summarizes the inhibition constants (Kᵢ) for known CPA inhibitors with a similar structural core.

| Compound | Reported Kᵢ (µM) | Source |

| (2RS)-2-benzyl-3-phosphonopropionic acid | 0.22 ± 0.05 | [5] |

| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | 0.72 ± 0.3 | [5] |

Part 2: A Scaffold for Anti-inflammatory Drug Discovery – Targeting COX Enzymes

Scientific Rationale

The arylpropanoic acid moiety is the cornerstone of a major class of NSAIDs, including ibuprofen and ketoprofen.[7][8] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: the constitutive COX-1 and the inducible COX-2.[7] These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[9]

2-Benzyl-3-phenylpropanoic acid is a diarylpropanoic acid. This diaryl structure may confer unique binding properties within the hydrophobic channel of the COX active site, potentially leading to novel potency or a different COX-1/COX-2 selectivity profile compared to traditional single-aryl NSAIDs. Investigating its activity against both COX isoforms is a logical and promising research direction.

Proposed Research Workflow: COX Inhibition and Cellular Activity

This workflow outlines the path from initial enzyme screening to validation in a relevant cellular model of inflammation.

Caption: Inhibition of the COX pathway by a potential NSAID.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol utilizes a commercially available colorimetric assay kit (e.g., Cayman Chemical Cat No. 701050), a standard tool for screening COX inhibitors.

Materials:

-

COX Inhibitor Screening Assay Kit (containing assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, and colorimetric substrate).

-

Inhibitor Stock: 2-Benzyl-3-phenylpropanoic acid dissolved in 100% DMSO.

-

Reference NSAIDs: Diclofenac (for dual inhibition) and Celecoxib (for COX-2 selectivity) as positive controls.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 590 nm.

Methodology:

-

Reagent Preparation: Prepare all kit components according to the manufacturer's instructions.

-

Compound Preparation: Create serial dilutions of the test compound and reference NSAIDs in DMSO, followed by a final dilution in Assay Buffer.

-

Assay Plate Setup: The experiment should be run in duplicate plates, one for COX-1 and one for COX-2.

-

Background Wells: 10 µL Assay Buffer, 10 µL Heme, 150 µL Assay Buffer.

-

100% Initial Activity Wells: 10 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), 140 µL Assay Buffer.

-

Inhibitor Wells: 10 µL of diluted inhibitor/reference drug, 10 µL Heme, 10 µL Enzyme (COX-1 or COX-2), 140 µL Assay Buffer.

-

-

Pre-incubation: Gently shake the plate for 5 minutes at 25°C to allow for inhibitor binding.

-

Reaction Initiation:

-

Add 10 µL of the colorimetric substrate solution to all wells.

-

Add 10 µL of Arachidonic Acid substrate to all wells to start the reaction.

-

-

Incubation & Measurement: Incubate the plate for 10 minutes at 25°C. The COX reaction produces PGG₂, which is then reduced, causing a color change in the substrate. Read the absorbance at 590 nm.

-

Data Analysis:

-

Correct for background absorbance.

-

Calculate the percent inhibition for each concentration relative to the 100% initial activity wells.

-

Plot the results to determine IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) will provide the selectivity index.

-

Quantitative Benchmarks for COX Inhibitors

The following data for known NSAIDs provides a reference for evaluating the potency and selectivity of 2-Benzyl-3-phenylpropanoic acid.[10]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 14.2 | 0.42 | 33.80 |

| Diclofenac | 0.09 | 0.05 | 1.80 |

Future Directions and Conclusion

The robust scientific rationale derived from closely related structures positions 2-Benzyl-3-phenylpropanoic acid as a highly promising, yet underexplored, chemical scaffold. The immediate priorities should be the synthesis and execution of the CPA and COX inhibition workflows detailed in this guide.

Positive results in these initial screens should be followed by:

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the phenyl rings (e.g., with electron-withdrawing or -donating groups) and the propanoic acid backbone to optimize potency and selectivity.

-

Advanced Mechanistic Studies: For CPA inhibitors, co-crystallography can elucidate the precise binding mode. For COX inhibitors, cell-based assays measuring PGE₂ production in stimulated macrophages can confirm cellular efficacy.

-

Exploratory Screening: Given the broad biological activities of arylpropanoic acids, optimized leads could be screened for other potential applications, such as antibacterial or anticancer effects, as noted in reviews of the chemical class.[7][11]

References

-

A mechanism of action for carboxypeptidase A. PubMed. Available at: [Link]

-

A Mechanism of Action for Carboxypeptidase A. PNAS. Available at: [Link]

-

Carboxypeptidase A. Proteopedia. Available at: [Link]

-

Carboxypeptidase. Wikipedia. Available at: [Link]

-

Carboxypeptidase A. Wikipedia. Available at: [Link]

-

(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Available at: [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]

-

Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. PubMed. Available at: [Link]

-

Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. Semantic Scholar. Available at: [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available at: [Link]

-

3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues. PMC - NIH. Available at: [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Available at: [Link]

-

a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. Available at: [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 3. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]

- 4. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. | Semantic Scholar [semanticscholar.org]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activity of 2-Benzyl-3-phenylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-benzyl-3-phenylpropanoic acid constitute a significant class of organic molecules with a diverse and promising range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their anti-inflammatory, analgesic, and anticancer properties. We will delve into the molecular mechanisms underpinning these activities, explore the critical structure-activity relationships that govern their potency and selectivity, and detail the experimental protocols necessary for their evaluation. This document aims to serve as an authoritative resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Core Introduction: The Therapeutic Potential of 2-Benzyl-3-phenylpropanoic Acid Derivatives

The 2-benzyl-3-phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, lending itself to a variety of chemical modifications that can profoundly influence its biological effects. This structural versatility has enabled the development of derivatives with a wide spectrum of pharmacological activities. Historically, compounds bearing the aryl propionic acid moiety, such as ibuprofen, have been well-established as potent anti-inflammatory and analgesic agents.[1] More recent investigations have expanded the therapeutic landscape for this class of molecules, revealing significant potential in oncology and other disease areas. This guide will provide a detailed exploration of these key therapeutic applications, grounded in the latest scientific findings.

Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade

A substantial body of research has been dedicated to the anti-inflammatory and analgesic properties of 2-benzyl-3-phenylpropanoic acid derivatives. These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[2][3]

Mechanism of Action: Cyclooxygenase Inhibition

The principal mechanism by which these derivatives exert their anti-inflammatory and analgesic effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the isoforms COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these compounds effectively curtail prostaglandin synthesis, leading to the amelioration of inflammatory symptoms.

The relative selectivity of these derivatives for COX-2 over COX-1 is a critical determinant of their clinical utility. While non-selective COX inhibitors are effective, their long-term use is often associated with gastrointestinal complications due to the inhibition of the constitutively expressed COX-1, which plays a protective role in the gastric mucosa.[1] Consequently, a major focus of research has been the design of COX-2 selective inhibitors to minimize these adverse effects.

Experimental Workflow for Evaluating COX Inhibition

The following diagram outlines a typical workflow for the comprehensive evaluation of the COX inhibitory potential of novel 2-benzyl-3-phenylpropanoic acid derivatives, from initial in vitro screening to in vivo validation.

Figure 1: A representative experimental workflow for assessing the anti-inflammatory and analgesic properties of 2-benzyl-3-phenylpropanoic acid derivatives.

Detailed Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This protocol describes a standard in vivo method for evaluating the anti-inflammatory activity of test compounds.[3][4]

-

Animal Acclimatization: House Wistar rats or Swiss albino mice in a controlled environment for at least one week prior to the experiment.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a positive control group (e.g., diclofenac or aspirin), and test groups receiving different doses of the 2-benzyl-3-phenylpropanoic acid derivative.[4][5] Administer the compounds intraperitoneally or orally.[5]

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. Statistical significance is typically determined using an analysis of variance (ANOVA) followed by a post-hoc test.

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

Recent studies have highlighted the significant anticancer potential of 2-benzyl-3-phenylpropanoic acid derivatives.[3][6][7][8][9] Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Key Mechanisms of Anticancer Action

-

Antiproliferative Effects: Several derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines, including those from leukemia, lung cancer, colon cancer, and breast cancer.[3][6][9][10]

-

Induction of Apoptosis: Some compounds trigger programmed cell death in cancer cells, a crucial mechanism for eliminating malignant cells.

-

Tubulin Polymerization Inhibition: Certain derivatives act as antitubulin agents, disrupting the formation of microtubules, which are essential for cell division.[6]

-

Inhibition of Deubiquitinating Enzymes: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in cancer therapy.[11]

Signaling Pathways in Cancer

The anticancer effects of these derivatives are often mediated through the modulation of critical signaling pathways involved in cell survival and proliferation. The following diagram illustrates a simplified representation of how these compounds can interfere with these pathways.

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies [mdpi.com]

- 5. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Benzyl-3-phenylpropanoic Acid: A Strategic Chiral Building Block in Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and complex molecule synthesis, the demand for enantiomerically pure starting materials is paramount. Chiral building blocks serve as the foundational keystones for constructing molecules with precise three-dimensional architectures, which is critical for biological activity. This guide focuses on 2-benzyl-3-phenylpropanoic acid, a versatile and sterically defined scaffold. We will explore its synthesis, chiral resolution, and strategic applications, providing not just protocols but the underlying scientific rationale to empower researchers in their synthetic endeavors.

The Imperative of Chirality in Drug Development

Most biological targets, such as enzymes and receptors, are inherently chiral. Consequently, the enantiomers of a chiral drug often exhibit significant differences in pharmacology, pharmacokinetics, and toxicity. The use of single-enantiomer compounds has become a regulatory and scientific standard to improve therapeutic efficacy and minimize off-target effects.[1] Chiral building blocks, like the enantiomers of 2-benzyl-3-phenylpropanoic acid, provide a direct and efficient route to access these enantiopure active pharmaceutical ingredients (APIs).

The 2-benzyl-3-phenylpropanoic acid structure is of particular interest due to its diaryl framework, which is a common motif in biologically active compounds. The stereocenter at the α-position allows for precise spatial orientation of the benzyl and phenylpropyl substituents, influencing how a final drug molecule interacts with its biological target.

Synthesis of the Racemic Scaffold

Before chiral resolution or asymmetric synthesis can be undertaken, a reliable method for constructing the racemic parent acid is necessary. A common and effective approach involves the alkylation of a malonic ester derivative.

Protocol 1: Racemic Synthesis via Diethyl Malonate Alkylation

This protocol describes a standard laboratory-scale synthesis of racemic 2-benzyl-3-phenylpropanoic acid.

Step 1: First Alkylation (Benzylation)

-

In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl malonate in anhydrous ethanol.

-

Add one equivalent of sodium ethoxide. Stir until the salt is fully dissolved.

-

Add one equivalent of benzyl bromide dropwise at room temperature.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting malonate is consumed.

-

Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield diethyl 2-benzylmalonate.

Step 2: Second Alkylation (Phenethylation)

-

Using the same procedure as Step 1, deprotonate the diethyl 2-benzylmalonate with sodium ethoxide in ethanol.

-

Add one equivalent of (2-bromoethyl)benzene.

-

Heat to reflux and monitor the reaction to completion.

-

Work up as previously described to obtain the dialkylated malonic ester.

Step 3: Hydrolysis and Decarboxylation

-

To the crude dialkylated ester, add an aqueous solution of potassium hydroxide (KOH, 3-4 equivalents).

-

Heat the biphasic mixture to reflux with vigorous stirring for 8-12 hours to ensure complete saponification of both ester groups.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. This protonates the carboxylates and induces decarboxylation of the geminal diacid.

-

The product, 2-benzyl-3-phenylpropanoic acid, will often precipitate as a solid and can be collected by filtration. Alternatively, it can be extracted with ethyl acetate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Accessing Enantiopure Forms: Asymmetric Synthesis & Chiral Resolution

Obtaining the single enantiomers of 2-benzyl-3-phenylpropanoic acid is the critical step in its use as a chiral building block. Two primary strategies are employed: direct asymmetric synthesis or resolution of the racemic mixture.

Asymmetric Synthesis Using Chiral Auxiliaries

The most reliable method for controlling stereochemistry during synthesis is through the use of a chiral auxiliary.[2] The Evans oxazolidinone auxiliaries are exemplary for their high diastereoselectivity in alkylation reactions.[1][3] The auxiliary temporarily attaches to the achiral substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to reveal the chiral product.[4]

Causality in Action: The Evans Auxiliary The chiral auxiliary, typically derived from an amino acid like valine or phenylalanine, creates a sterically hindered environment around the prochiral center of the substrate. When an N-acyloxazolidinone is converted to its enolate, the bulky substituent on the auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., benzyl bromide) to attack from the opposite, less-hindered face. This results in a highly predictable and diastereoselective bond formation.[1][3]

Chiral Resolution: Separating Enantiomers